molecular formula C9H8ClNO2S B2814575 1-methyl-1H-indole-3-sulfonyl chloride CAS No. 1158209-10-9

1-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B2814575
CAS No.: 1158209-10-9
M. Wt: 229.68
InChI Key: AKMBTZLSBMNKPJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a sulfonyl chloride group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 1-methylindole. One common method includes the reaction of 1-methylindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of indole-3-carboxylic acid derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex indole derivatives.

Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

1-Methyl-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to synthesize bioactive molecules for biological research.

    Medicine: The compound is used in the development of drugs targeting specific enzymes or receptors. Indole-based drugs have shown promise in treating diseases such as cancer, HIV, and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. The versatility of the sulfonyl chloride group allows for the modification of the indole ring to achieve desired properties in industrial applications.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. For example, indole-based compounds can inhibit enzymes involved in cancer cell proliferation or viral replication by binding to their active sites.

The sulfonyl chloride group can also act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This reactivity can be harnessed to design inhibitors or probes for studying biological pathways.

Comparison with Similar Compounds

1-Methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position. This positional isomer may exhibit different reactivity and biological activity.

    1-Methyl-1H-indole-2-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 2-position. The electronic and steric effects of the substituents can influence the compound’s properties.

    Indole-3-sulfonyl chloride: Lacks the methyl group at the 1-position. The absence of this group can affect the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

1-methylindole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMBTZLSBMNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158209-10-9
Record name 1-methyl-1H-indole-3-sulfonyl chloride
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